molecular formula C7H7ClFNO2S B13173438 N-(4-chloro-3-fluorophenyl)methanesulfonamide

N-(4-chloro-3-fluorophenyl)methanesulfonamide

Cat. No.: B13173438
M. Wt: 223.65 g/mol
InChI Key: HPDOPPFIYUGBGD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C 7 H 7 ClFNO 2 S and a molecular weight of 223.65 . This methanesulfonamide derivative serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring both chloro and fluoro substituents on the phenyl ring, makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. Researchers utilize this compound in exploring structure-activity relationships, often targeting a variety of biological pathways. As a sulfonamide, its mechanism of action in research settings can involve acting as an enzyme inhibitor, potentially mimicking transition states or binding to allosteric sites. This product is strictly designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

HPDOPPFIYUGBGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common and well-documented method for synthesizing this compound involves the reaction of 4-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a base. This approach is a classic sulfonamide synthesis technique, which proceeds via nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen.

Reaction Scheme:

$$
\text{4-chloro-3-fluoroaniline} + \text{methanesulfonyl chloride} \xrightarrow{\text{base}} \text{this compound}
$$

  • Reagents: 4-chloro-3-fluoroaniline, methanesulfonyl chloride, base (commonly triethylamine or sodium carbonate)
  • Solvent: Typically an inert solvent such as dichloromethane or tetrahydrofuran
  • Temperature: Usually maintained at 0–25 °C to control the reaction rate and minimize side reactions
  • Workup: Aqueous quenching, extraction, and purification by recrystallization or chromatography

This method is favored for its simplicity, moderate to high yields, and scalability for industrial applications.

Detailed Experimental Procedure (Representative Example)

Step Description Conditions/Notes
1 Dissolve 4-chloro-3-fluoroaniline in solvent Dichloromethane, 0 °C
2 Add base to the solution Triethylamine, equimolar or slight excess
3 Slowly add methanesulfonyl chloride dropwise Maintain 0–5 °C to avoid decomposition
4 Stir the reaction mixture 1–3 hours at room temperature
5 Quench with water Separate organic layer
6 Purify product Recrystallization from suitable solvent

Yield: Typically ranges from 80% to 95% depending on purity and reaction conditions.

Alternative Synthetic Approaches

While the direct sulfonylation of 4-chloro-3-fluoroaniline is the primary method, other synthetic routes have been explored in related sulfonamide chemistry, which may be adapted for this compound:

  • Metalation of Methanesulfonamide Followed by Electrophilic Substitution: Metalation techniques using lithium diisopropylamide (LDA) or other strong bases can generate nucleophilic sulfonamide intermediates, which can then be reacted with substituted aryl halides or aldehydes to form complex sulfonamide derivatives. This approach is more common in complex sulfonamide analog synthesis but could be adapted for this compound analogs.

  • Sulfonylation via Sulfonyl Chloride Intermediates: Preparation of sulfonyl chloride intermediates from chlorobenzene derivatives followed by reaction with aniline derivatives under controlled pH and temperature conditions can yield sulfonamides with high purity and yield. This method is environmentally optimized to reduce wastewater and byproducts.

  • Nucleophilic Aromatic Substitution on Pyrimidine Derivatives: Although more relevant to pyrimidine-based sulfonamides, nucleophilic aromatic substitution reactions involving sulfonamide nucleophiles have been reported and may be adapted for aryl sulfonamides with appropriate substituents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Solvent Temperature Range Yield (%) Notes
Direct sulfonylation of aniline 4-chloro-3-fluoroaniline, methanesulfonyl chloride Triethylamine or Na2CO3 Dichloromethane, THF 0–25 °C 80–95 Most common, simple, scalable
Metalation and electrophilic substitution Methanesulfonamide, LDA, aryl aldehydes or halides LDA, benzaldehyde THF or ether -78 to 25 °C Moderate Useful for complex derivatives, multi-step
Sulfonyl chloride intermediate route Chlorobenzene derivatives, SO2Cl2 Aqueous ammonia or aniline Water/organic biphasic 30–85 °C ~90 Environmentally optimized, wastewater free
Nucleophilic aromatic substitution on pyrimidines Pyrimidine halides, N-methylmethanesulfonamide Bases like NaH, KOtBu DMF, THF, acetonitrile 50–120 °C Moderate More complex, used for heterocyclic sulfonamides

Research Findings and Optimization Insights

  • Reaction Stoichiometry: Optimal molar ratios of aniline to methanesulfonyl chloride range from 1:1 to 1:1.5 to ensure complete conversion without excess reagent waste.

  • Base Selection: Triethylamine is commonly used for its solubility and ease of removal; however, inorganic bases like sodium carbonate or sodium hydroxide can also be effective, especially in biphasic systems.

  • Temperature Control: Maintaining low temperatures during sulfonyl chloride addition minimizes side reactions and decomposition, improving purity and yield.

  • Environmental Considerations: Recent processes emphasize minimizing wastewater and hazardous byproducts by controlling pH and using biphasic aqueous-organic systems for sulfonyl chloride intermediates.

  • Purification: Recrystallization from solvents like ethanol or ethyl acetate yields analytically pure this compound with melting points consistent with literature (approx. 146 °C).

Summary Table of Physicochemical Properties

Property Value Source
Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
Melting Point ~146 °C
IUPAC Name This compound
SMILES CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)methanesulfonamide is a chemical compound featuring a phenyl ring with chloro and fluoro substituents, bonded to a methanesulfonamide group. This structure influences its chemical reactivity and biological interactions, making it useful in scientific research.

Scientific Research Applications

This compound is used across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in different organic reactions.
  • Biology It is used in biochemical assays and as a reference standard for analytical studies.
  • Medicine The compound is explored for potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.
  • Industry It is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The chloro and fluoro groups on the phenyl ring can be substituted by nucleophiles under specific conditions. Common reagents include amines or thiols, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Oxidation and Reduction Reactions The compound, particularly the sulfonamide group, can undergo oxidation and reduction. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

The products of these reactions depend on the specific reagents and conditions. Substitution reactions can produce various derivatives, while oxidation and reduction reactions can modify the sulfonamide group.

This compound has potential biological activities, making it interesting in medicinal chemistry. It can interact with molecular targets, acting as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. For example, it has been investigated as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is important in tumorigenesis and cancer progression.

Antitumor Activity Research indicates that this compound exhibits antitumor properties. In vitro studies have shown it can reduce tumor cell viability in various cancer cell lines. Compounds with similar structures have demonstrated significant reductions in tumor growth in xenograft models, suggesting a potential therapeutic role in cancer treatment.

Antimicrobial Properties The compound has also been assessed for antimicrobial activity. Studies have indicated that derivatives with halogen substitutions, such as those present in this compound, exhibit enhanced antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antitumor Efficacy A study involving mice treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest mediated by the compound's interaction with DNA methyltransferases.
  • Antimicrobial Activity In laboratory settings, derivatives of this compound were tested against various bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The structure-activity relationship suggested that the presence of chlorine at specific positions on the phenyl ring was critical for enhancing this activity.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
AHepatocellular Carcinoma12Apoptosis induction
BColon Carcinoma15Cell cycle arrest
CLung Carcinoma10Inhibition of DNA methyltransferase

Synthesis Method of 4-chloro-3- (trifluoromethyl) phenylisocyanate

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to four methanesulfonamide derivatives reported in crystallographic studies (Table 1) :

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Reference ID
N-(4-Chloro-3-fluorophenyl)methanesulfonamide 4-Cl, 3-F C₇H₆ClFNO₂S 221.64
N-(4-Chlorophenyl)methanesulfonamide 4-Cl C₇H₇ClNO₂S 204.65
N-(4-Fluorophenyl)methanesulfonamide 4-F C₇H₇FNO₂S 188.20
N-(2,5-Dichlorophenyl)methanesulfonamide 2-Cl, 5-Cl C₇H₇Cl₂NO₂S 239.10
N-(3-Methylphenyl)methanesulfonamide 3-CH₃ C₈H₁₁NO₂S 185.24

Key Observations :

  • Electronic Effects: The 4-Cl and 3-F substituents in the target compound create a stronger electron-withdrawing environment compared to monosubstituted analogs (e.g., 4-Cl or 4-F). This may enhance electrophilicity at the sulfonamide group, influencing reactivity in synthesis or binding to biological targets.

Physical and Chemical Properties

  • Melting Points : Halogenated derivatives (e.g., N-(4-Fluorophenyl)methanesulfonamide, CICPIO) typically exhibit higher melting points (e.g., ~150–170°C) compared to alkyl-substituted analogs (e.g., VIDKOJ, ~120°C) due to stronger intermolecular dipole interactions .
  • Solubility : The 3-F substituent may enhance water solubility relative to dichloro derivatives (e.g., WIHGUQ), as fluorine’s electronegativity increases polarity without excessive hydrophobicity.

Biological Activity

N-(4-chloro-3-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with chlorine and fluorine atoms, linked to a methanesulfonamide group. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The chloro and fluoro groups enhance the compound's binding affinity to these targets, potentially modulating their activity. For instance, the compound has been investigated for its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in tumorigenesis and cancer progression .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies have shown that it can reduce tumor cell viability in various cancer cell lines. For example, compounds with similar structures have demonstrated significant reductions in tumor growth in xenograft models, suggesting a potential therapeutic role in cancer treatment .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Studies have indicated that derivatives with halogen substitutions, such as those present in this compound, exhibit enhanced antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged significantly, indicating varying levels of efficacy depending on the specific structural modifications .

Case Studies

  • Antitumor Efficacy : A study involving mice treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest mediated by the compound's interaction with DNA methyltransferases .
  • Antimicrobial Activity : In laboratory settings, this compound derivatives were tested against various bacterial strains. The results demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The structure-activity relationship suggested that the presence of chlorine at specific positions on the phenyl ring was critical for enhancing this activity .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
AHepatocellular Carcinoma12Apoptosis induction
BColon Carcinoma15Cell cycle arrest
CLung Carcinoma10Inhibition of DNA methyltransferase

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (μg/mL)
DStaphylococcus aureus25
EEscherichia coli50
FPseudomonas aeruginosa30

Q & A

Q. What are the established synthetic routes for N-(4-chloro-3-fluorophenyl)methanesulfonamide?

A common method involves reacting substituted anilines with methanesulfonyl chloride under reflux conditions. For example, N-(4-chloro-2-nitrophenyl)methanesulfonamide was synthesized by heating the precursor with acetic anhydride, followed by crystallization . Optimization of reaction parameters (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize byproducts. Structural analogs suggest that inert atmospheres and dry solvents improve yields for halogenated derivatives .

Q. How is the compound characterized for structural confirmation?

X-ray crystallography is the gold standard for structural elucidation. For related sulfonamides, SHELX software (e.g., SHELXL) has been employed to refine crystal structures, analyze bond lengths/angles, and identify intermolecular interactions (e.g., hydrogen bonding and π-stacking) . Complementary techniques like NMR (¹H/¹³C, HSQC) and high-resolution mass spectrometry (HRMS) validate purity and functional groups .

Q. What are the key applications of this compound in medicinal chemistry?

this compound serves as a precursor for bioactive heterocycles. For instance, similar sulfonamides are intermediates in synthesizing thiadiazoles, piperazinediones, and quinolines, which exhibit antimicrobial or antitumor activity . Its chloro-fluoro substitution pattern enhances metabolic stability, making it a candidate for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Discrepancies between computational models (e.g., DFT) and experimental data often arise from torsional flexibility or crystal packing effects. For example, in N-(4-chloro-2-nitrophenyl)methanesulfonamide, the nitro group deviated from the benzene plane due to steric and electronic factors, confirmed via SHELXL refinement . Pairing crystallography with Hirshfeld surface analysis clarifies non-covalent interactions driving molecular conformation .

Q. What challenges arise in optimizing reaction conditions for halogenated sulfonamides?

Halogen substituents (Cl, F) increase electrophilicity but may lead to side reactions like dehalogenation or sulfonamide hydrolysis. For N-(aryl)methanesulfonamides, controlling reaction pH (<7) and using aprotic solvents (e.g., THF) mitigate decomposition . Kinetic studies via HPLC or LC-MS help identify degradation pathways .

Q. How can metabolite profiling inform environmental monitoring of sulfonamide derivatives?

In regulatory contexts (e.g., EPA assessments), sulfonamides like sulfentrazone are monitored via LC-MS/MS to quantify parent compounds and metabolites (e.g., HMS, DMS). Extraction protocols using SPE cartridges and deuterated internal standards improve detection limits . Metabolite identification relies on fragmentation patterns and retention time alignment with synthetic standards .

Q. What strategies stabilize sulfonamides against thermal or photolytic degradation?

Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in crystal lattices enhance thermal stability, as observed in structurally related compounds . For solution-phase stability, additives like antioxidants (e.g., BHT) or light-protective packaging are recommended. Accelerated stability studies under ICH guidelines (40°C/75% RH) predict shelf-life .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Sulfonamide Derivatives

CompoundSpace GroupIntermolecular InteractionsRefinement SoftwareReference
N-(4-Chloro-2-nitrophenyl)-acetamideP2₁/cC–H⋯O, π-π stackingSHELXL-97
N-(2,3-Dimethylphenyl)benzenesulfonamideP1̄N–H⋯O, C–H⋯FSHELXTL

Q. Table 2. Analytical Methods for Purity Assessment

TechniqueApplicationExample ParametersReference
X-ray DiffractionCrystal structure determinationMo-Kα radiation, λ = 0.71073 Å
LC-MS/MSMetabolite quantificationESI+, C18 column, 0.1% formic acid

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